molecular formula C6H5N3S B1355487 Thiazolo[4,5-c]pyridin-2-amine CAS No. 89786-54-9

Thiazolo[4,5-c]pyridin-2-amine

Cat. No.: B1355487
CAS No.: 89786-54-9
M. Wt: 151.19 g/mol
InChI Key: OSHXRTVCVNSLPD-UHFFFAOYSA-N
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Description

Significance of Thiazolo[4,5-c]pyridin-2-amine within Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to organic chemistry and biochemistry. The fusion of a five-membered thiazole (B1198619) ring with a six-membered pyridine (B92270) ring creates the thiazolopyridine system, a structure that is a part of many natural and synthetic products. tandfonline.com

The thiazole ring, with its sulfur and nitrogen atoms, and the pyridine ring, an aromatic nitrogen heterocycle, combine to form a scaffold with a distinct distribution of electrons. This fusion influences the reactivity and physicochemical properties of the molecule. The specific isomer, this compound, has a defined spatial arrangement of its heteroatoms that dictates its potential interactions and serves as a versatile starting point for the synthesis of more complex molecules. A wide variety of synthetic methods have been developed for the creation of thiazolopyridine derivatives, highlighting the adaptability of this core structure in chemical synthesis. tandfonline.com

This compound as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. Thiazolopyrimidine, a closely related structure, is considered one such scaffold due to its wide range of pharmacological activities, including anticancer and antimicrobial effects. semanticscholar.orgscinito.aiasianpubs.org This concept extends to the broader class of thiazolopyridines.

Derivatives of the thiazolopyridine core have demonstrated a wide array of biological activities, such as:

Anticancer tandfonline.comnih.gov

Antimicrobial nih.govnih.gov

Anti-inflammatory nih.gov

Antiviral nih.gov

Antioxidant researchgate.net

The structural similarity of thiazolopyridine-containing compounds to naturally occurring purines allows them to interact with a variety of biological systems. nih.govresearchgate.net This versatility makes the this compound backbone a valuable starting point for designing libraries of compounds in the search for new drugs. nih.gov Researchers can modify the core structure at various positions to fine-tune its properties and optimize its interaction with specific biological targets.

Key Structural Features and Their Chemical Topology Pertinence

The chemical behavior and biological activity of this compound are directly linked to its distinct structural features.

Fused Bicyclic System: The molecule is built upon a fused thiazole and pyridine ring. This rigid, planar structure provides a defined shape for interacting with biological macromolecules.

Heteroatom Placement: The specific [4,5-c] fusion pattern, along with the positions of the sulfur atom and the two nitrogen atoms (one in each ring), creates a unique electronic landscape. This influences the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for binding to enzyme active sites or cellular receptors.

2-Amine Group: The amine (-NH₂) group at the 2-position of the thiazole ring is a key functional group. It can act as a hydrogen bond donor, enhancing interactions with biological targets. nih.gov Its presence also provides a reactive site for further chemical modifications, allowing chemists to synthesize a variety of derivatives with potentially improved pharmacological profiles.

The combination of the aromatic pyridine ring, the electron-rich thiazole ring, and the reactive amine group makes this compound a chemically significant and versatile molecule in the field of heterocyclic and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,3]thiazolo[4,5-c]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c7-6-9-4-3-8-2-1-5(4)10-6/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHXRTVCVNSLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558058
Record name [1,3]Thiazolo[4,5-c]pyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89786-54-9
Record name [1,3]Thiazolo[4,5-c]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,3]thiazolo[4,5-c]pyridin-2-amine
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Advanced Synthetic Methodologies for Thiazolo 4,5 C Pyridin 2 Amine and Its Functionalized Derivatives

Established Synthetic Routes and Strategies

A variety of established synthetic strategies have been successfully applied to construct the Thiazolo[4,5-c]pyridin-2-amine core. These methods often involve the sequential or convergent assembly of the thiazole (B1198619) and pyridine (B92270) rings.

Cyclocondensation Reactions

Cyclocondensation reactions represent a fundamental approach to the synthesis of fused heterocyclic systems, including the thiazolopyridine core. These reactions typically involve the formation of the pyridine ring onto a pre-existing thiazole or vice versa, through the reaction of a substrate bearing two reactive centers with a suitable cyclizing agent. For instance, a [4+2] cyclocondensation strategy has been utilized for the synthesis of the closely related thiazolo[4,5-c]pyridazine system, which involves the reaction of 4-thiazolidinones with 3-oxo-2-arylhydrazonopropanals researchgate.net. While a direct application to this compound is not explicitly detailed in the provided sources, the principle of using a C3-N fragment from a pyridine precursor and a C2-S fragment from a thiazole precursor, or vice-versa, remains a viable strategy. The general approach for pyridine ring formation via cyclocondensation often involves the reaction of a 1,5-dicarbonyl compound or its equivalent with ammonia or an ammonia surrogate youtube.com.

Single-Step Syntheses from Chloronitropyridines and Thioamides or Thioureas

A direct and efficient method for the preparation of the thiazolo[4,5-c]pyridine (B1315820) nucleus involves a single-step reaction between a suitably substituted chloronitropyridine and a thioamide or thiourea organic-chemistry.org. This approach is particularly valuable as it allows for the rapid construction of the fused ring system. The reaction is believed to proceed through an initial nucleophilic aromatic substitution of the chloro group by the sulfur of the thioamide or thiourea, followed by an intramolecular cyclization involving the nitro group, which is subsequently reduced and participates in the formation of the thiazole ring. A notable example is the synthesis of a thiazolo[4,5-c]pyridine derivative from a chloronitropyridine, demonstrating the feasibility of this one-step process organic-chemistry.org.

Starting MaterialsReagentsProductReference
ChloronitropyridineThioamide or ThioureaThiazolo[4,5-c]pyridine derivative organic-chemistry.org

Multi-Step Approaches to the Core Thiazolopyridine System

Multi-step synthetic sequences offer a versatile platform for the construction of the thiazolopyridine core, allowing for the introduction of various substituents and functional groups. These approaches can be broadly categorized into two strategies: building the thiazole ring onto a pre-functionalized pyridine or constructing the pyridine ring onto an existing thiazole.

An example of the former strategy is the synthesis of thiazolo[5,4-b]pyridine (B1319707) derivatives, which starts from a commercially available aminobromochloropyridine. The synthesis involves the formation of the aminothiazole ring, followed by functionalization of the pyridine ring through cross-coupling reactions and subsequent modifications nih.gov. Although this example pertains to a different isomer, the underlying principles of sequential functionalization and ring construction are applicable to the synthesis of the [4,5-c] isomer. A general multi-step approach could involve the synthesis of a 3,4-diaminopyridine derivative, which can then be treated with a thiocarbonyl source to form the fused thiazole ring.

Application of the Bischler−Napieralski Reaction in Ring System Construction

The Bischler-Napieralski reaction is a well-established method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides, typically mediated by a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) organic-chemistry.orgdmed.org.uawikipedia.org. While its primary application lies in the synthesis of isoquinoline-based alkaloids, the fundamental principle of intramolecular electrophilic substitution onto an aromatic ring can be conceptually extended to the synthesis of other fused heterocyclic systems.

Innovations in Synthetic Protocols

To overcome the limitations of some established methods and to improve efficiency and molecular diversity, innovative synthetic protocols such as one-pot multi-component and domino reactions have been developed.

One-Pot Multi-Component and Domino Reactions

One-pot multi-component reactions (MCRs) and domino reactions have emerged as powerful tools in modern organic synthesis, offering significant advantages in terms of efficiency, atom economy, and operational simplicity. These strategies allow for the construction of complex molecules from simple starting materials in a single synthetic operation, avoiding the need for isolation and purification of intermediates.

Several innovative one-pot and domino strategies have been reported for the synthesis of thiazole and fused pyridine derivatives nih.govnih.gov. A notable example relevant to the target scaffold is the synthesis of a 1-(2-thiazolo[4,5-c]pyridine)-4-n-propylpiperazine derivative through a domino reaction sequence researchgate.net. Domino reactions involve a cascade of transformations where the subsequent reaction occurs as a consequence of the functionality generated in the previous step. A plausible domino approach to the this compound core could involve an initial reaction to form a substituted pyridine intermediate in situ, which then undergoes a subsequent cyclization to form the fused thiazole ring. For instance, a new combinatorial method for the preparation of substituted thiazolo[4,5-b]pyridines utilizes a SN2→Thorpe–Ziegler→Thorpe–Guareschi domino reaction sequence researchgate.net. While this example pertains to a different isomer, it highlights the potential of domino strategies in the synthesis of thiazolopyridines.

Reaction TypeKey TransformationsProduct ClassReference
Domino ReactionSN2, Thorpe–Ziegler, Thorpe–GuareschiSubstituted Thiazolo[4,5-b]pyridines researchgate.net
Multi-component ReactionCondensation, CyclizationPyrazolo-Thiazole Substituted Pyridines nih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.netias.ac.innih.gov This technology has been successfully applied to the synthesis of various thiazolopyridine isomers and related heterocyclic systems, demonstrating its potential for the efficient construction of the this compound scaffold. dmed.org.uarsc.orgnih.govmdpi.com

The primary advantage of microwave heating lies in its direct and efficient energy transfer to the reaction mixture, enabling rapid heating to the desired temperature. ias.ac.in This can overcome activation energy barriers more effectively than conventional oil baths, leading to significant rate enhancements.

Detailed research findings have shown that in the synthesis of the related thiazolo[5,4-b]pyridine scaffold, microwave irradiation can dramatically reduce reaction times. For instance, the coupling of 3-amino-2-chloropyridine with various isothiocyanates in the green solvent sabinene was achieved in 1-2 hours under microwave conditions, whereas conventional heating required significantly longer periods. nih.gov Similarly, an efficient microwave-assisted protocol for the synthesis of thiazolo[4,5-b]pyridine-2-carbonitriles has been reported, highlighting the broad applicability of this technique. dmed.org.ua

Interactive Data Table: Comparison of Microwave-Assisted vs. Conventional Synthesis of Thiazolo[5,4-b]pyridine Derivatives
EntryReactant 1Reactant 2MethodSolventTemperature (°C)TimeYield (%)Reference
13-amino-2-chloropyridinePhenyl isothiocyanateMicrowaveSabinene1601 h67 nih.gov
23-amino-2-chloropyridinePhenyl isothiocyanateMicrowaveSabinene1302 h55 nih.gov
33-amino-2-chloro-5-methylpyridinePhenyl isothiocyanateMicrowaveSabinene1302 h64 nih.gov
43-amino-2-chloro-5-methylpyridinePhenyl isothiocyanateConventionalSabinene16016 h66 nih.gov
53-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine-MicrowavePyridine11530 min- dmed.org.ua

Green Chemistry Approaches in Thiazolopyridine Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact and enhance sustainability. mdpi.com Key strategies include the use of green solvents, sustainable reagents, and energy-efficient processes.

Utilization of Green Solvents: Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry promotes the use of alternatives such as water, ionic liquids, and biomass-derived solvents. nih.gov In the context of thiazolopyridine synthesis, sabinene, a monoterpene derived from biomass, has been successfully employed as a green solvent. nih.gov It is non-toxic and can be recycled, offering a sustainable alternative to conventional petroleum-based solvents for the synthesis of thiazolo[5,4-b]pyridines. nih.gov

Sustainable Reagents and Catalysts: The use of heterogeneous catalysts, which can be easily recovered and reused, is a cornerstone of green chemistry. For the synthesis of thiazolo[4,5-b]pyridine (B1357651) derivatives, magnesium oxide has been utilized as a green, low-cost, and efficient heterogeneous base catalyst. dmed.org.ua Furthermore, the development of biocatalysts, such as chitosan-based materials, offers an eco-friendly option for the synthesis of thiazole derivatives. nih.gov These biocatalysts can operate under mild conditions, often in aqueous media, and can be reused multiple times, reducing waste and environmental impact. nih.gov

Catalytic Methodologies

Catalysis plays a pivotal role in modern organic synthesis, enabling transformations that would otherwise be difficult or inefficient. Both Lewis acid and heterogeneous catalysis have been employed in the synthesis of the thiazolopyridine core and its derivatives.

Lewis Acid Catalysis: Lewis acids can activate substrates and facilitate key bond-forming reactions. In the synthesis of related heterocyclic systems, various Lewis acids have been shown to be effective. For instance, the synthesis of 2,3-dihydro dmed.org.uanih.govthiazolo[4,5-b]pyridines was achieved via a reduction mediated by the strong Lewis acid tris(pentafluorophenyl)borane. beilstein-journals.org Another example involves a three-component condensation for the synthesis of 5,6,7-trisubstituted thiazolo[4,5-b]pyridines catalyzed by ZnCl₂. dmed.org.ua

Heterogeneous Catalysis: Heterogeneous catalysts offer significant advantages in terms of product purification and catalyst recycling. A notable example is the heterogeneous copper-catalyzed cascade three-component reaction of 3-iodopyridin-2-amine, carbon disulfide, and various secondary amines to generate 2-substituted thiazolo[4,5-b]pyridines. dmed.org.ua The catalyst, a copper(I) complex immobilized on a solid support (MCM-41), allows for a more sustainable process. dmed.org.ua As mentioned previously, magnesium oxide also serves as an effective heterogeneous base catalyst in the synthesis of functionalized thiazolo[4,5-b]pyridines. dmed.org.ua

Challenges and Optimization in this compound Synthesis

Despite the advancements in synthetic methodologies, the synthesis of this compound and its derivatives is not without its challenges. The literature specifically points to several hurdles that researchers must overcome.

Furthermore, the synthesis of the closely related thiazolo[4,5-c]pyridazine core has been reported to suffer from moderate yields, necessitating the development of novel high-pressure protocols to improve efficiency. nih.govresearchgate.net This suggests that the construction of the thiazolo[4,5-c] heterocyclic system, in general, can be challenging. Purification of the final products can also be problematic due to the potential for isomeric impurities and the inherent physical properties of these heterocyclic compounds. vulcanchem.comrsc.org

Optimization efforts are focused on addressing these challenges. This includes the careful selection of starting materials and reaction conditions to control regioselectivity. The development of novel protocols, such as the use of high-pressure reactors (Q-Tube), has shown promise in improving yields and reaction efficiency for related systems. nih.govresearchgate.net Solid-phase synthesis is another strategy being explored to simplify purification and facilitate the construction of libraries of thiazolo[4,5-d]pyrimidine derivatives, a technique that could be adapted for the this compound scaffold. rsc.org

Chemical Reactivity and Strategic Derivatization of Thiazolo 4,5 C Pyridin 2 Amine

Fundamental Chemical Reactions of the Thiazolopyridine System (e.g., Oxidation, Reduction, Substitution)

The thiazolo[4,5-c]pyridine (B1315820) core is susceptible to a variety of fundamental chemical transformations that are crucial for creating diverse derivatives. The inherent reactivity of the fused ring system, which combines an electron-rich thiazole (B1198619) with an electron-deficient pyridine (B92270), allows for reactions such as oxidation, reduction, and substitution.

Oxidation: The sulfur atom within the thiazole ring is a primary site for oxidation, which can lead to the formation of the corresponding sulfoxides or sulfones. For instance, oxidation of a thiazolo[4,5-b]pyridine (B1357651) derivative using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) in a solvent such as dichloromethane (B109758) can yield the sulfone. acs.org This transformation is significant as it can modulate the electronic properties and biological activity of the molecule.

Reduction: The pyridine ring of the thiazolopyridine system can undergo reduction. A notable example is the borane-mediated reduction of smolecule.comthiazolo[4,5-b]pyridines, which can be optimized using a strong Lewis acid like tris(pentafluorophenyl)borane, to produce 2,3-dihydro smolecule.comthiazolo[4,5-b]pyridines. beilstein-journals.org

Substitution: Both the thiazole and pyridine rings are amenable to substitution reactions. smolecule.com Nucleophilic substitution reactions can be employed to introduce various functional groups. smolecule.com For example, a sulfone group at the 2-position of a thiazolo[4,5-b]pyridine can be displaced by amines, such as benzylamine, in a process known as nucleophilic desulfonative substitution. acs.org This method allows for the introduction of diverse amine functionalities.

Rational Functional Group Transformations and Derivatization

Building upon the fundamental reactivity, strategic derivatization of thiazolo[4,5-c]pyridin-2-amine allows for the synthesis of a vast library of compounds with tailored properties. These transformations often target the exocyclic amino group or the heterocyclic core itself.

Alkylation and Acylation Reactions

Alkylation and acylation are common methods to functionalize the thiazolopyridine scaffold, often targeting nitrogen atoms within the ring system or the exocyclic amino group. biointerfaceresearch.com

Alkylation: The nitrogen of the pyridine ring or the exocyclic amino group can be alkylated using various alkylating agents. scispace.com For example, the synthesis of tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivatives involves an alkylation-cyclocondensation process starting from an aminothiazole. arkat-usa.orgresearchgate.net

Acylation: The amino group of this compound is readily acylated. Acylation of 2,3-dihydro smolecule.comthiazolo[4,5-b]pyridines can be achieved using acyl chlorides in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane. beilstein-journals.org Similarly, acylation of 5-hydroxy-7-methyl-3-phenyl-3H-thiazolo[4,5-b]pyridin-2-one with aromatic chloroanhydrides in pyridine has been reported. pensoft.net These reactions lead to the formation of amide derivatives. beilstein-journals.orgbiointerfaceresearch.com

ReactantReagentProduct TypeReference
2,3-dihydro smolecule.comthiazolo[4,5-b]pyridinesAcyl chloride, triethylamineN-acylated derivatives beilstein-journals.org
5-hydroxy-7-methyl-3-phenyl-3H-thiazolo[4,5-b]pyridin-2-oneAromatic chloroanhydride, pyridineAcylated derivatives pensoft.net
Thiazolo[4,5-b]pyridin-2-one derivatives---Acylated derivatives biointerfaceresearch.com

Formation of Schiff Bases and Sulfonamide Derivatives

The primary amino group of this compound is a key functional handle for the synthesis of Schiff bases and sulfonamides, which are important classes of compounds in medicinal chemistry. tsijournals.combohrium.com

Schiff Base Formation: Schiff bases, or azomethines, are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. ijesi.orgscirp.org Thiazolo[5,4-b]pyridin-2-ylamine can be condensed with various aromatic and heteroaromatic aldehydes to yield the corresponding Schiff bases. nih.gov This reaction is often carried out by refluxing the reactants in a suitable solvent. scispace.com

Sulfonamide Derivatives: Sulfonamides are a significant class of compounds with diverse biological activities. rsc.org Starting from thiazolo[4,5-b]pyridin-2-amine, sulfonamide derivatives can be prepared by reacting it with a substituted benzenesulfonyl chloride, often in a basic medium. tsijournals.com For instance, 4-amino-N-(thiazolo[4,5-b]pyridin-2-yl)benzenesulfonamide can be synthesized and subsequently used to prepare a variety of derivatives. tsijournals.com

Starting MaterialReagent(s)Product ClassReference
Thiazolo[5,4-b]pyridin-2-ylamineAromatic/heteroaromatic aldehydesSchiff Bases nih.gov
Thiazolo[4,5-b]pyridin-2-aminep-acetamido benzenesulfonyl chlorideSulfonamide derivative tsijournals.com
4-amino-N-(thiazolo[4,5-b]pyridin-2-yl)benzenesulfonamideAromatic aldehydesSchiff base sulfonamide derivatives tsijournals.com

Nucleophilic Substitution and Amino Group Functionalization

The thiazolopyridine ring system and its exocyclic amino group are amenable to various nucleophilic substitution and functionalization reactions. biointerfaceresearch.com

Nucleophilic Substitution: The thiazolopyridine core can undergo nucleophilic substitution, allowing for the introduction of different functional groups. smolecule.com For example, the sulfone group in an oxidized thiazolo[4,5-b]pyridine can be displaced by various amines in a desulfonative nucleophilic substitution reaction. acs.orgacs.org

Amino Group Functionalization: The amino group at the 2-position is highly nucleophilic and serves as a key site for derivatization. Its reactivity allows for the synthesis of a wide array of derivatives. smolecule.com For example, it can be functionalized to create more complex heterocyclic systems.

Reaction TypeReactantsConditionsProductReference
Nucleophilic Desulfonative SubstitutionThiazolo[4,5-b]pyridine sulfone, BenzylamineCH2Cl22-Benzylamino-thiazolo[4,5-b]pyridine derivative acs.org

Other Advanced Derivatization Approaches (e.g., Cyanethylation, Benzylidene Derivative Formation)

Beyond the common reactions, more advanced derivatization techniques have been employed to synthesize novel thiazolopyridine derivatives with unique structural features.

Cyanoethylation: This reaction involves the addition of acrylonitrile (B1666552) to a nucleophilic center. The N3-position of the thiazolo[4,5-b]pyridin-2-one ring system can be cyanoethylated. biointerfaceresearch.comresearchgate.net This modification can introduce hydrogen-bonding motifs, potentially improving properties like solubility. The resulting cyanoethylated products can be further hydrolyzed to the corresponding carboxylic acids. biointerfaceresearch.comresearchgate.net

Benzylidene Derivative Formation: Benzylidene derivatives can be synthesized by reacting a suitable thiazolopyrimidine precursor with an aromatic aldehyde, such as benzaldehyde. scispace.comtandfonline.com For example, a Knoevenagel condensation between a thiazolo[3,2-a]pyrimidine-3(5H)-one and an aryl aldehyde can yield benzylidene derivatives. researchgate.net

Derivatization MethodReactant(s)Product TypeReference
Cyanoethylation5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one, AcrylonitrileN3-cyanoethylated derivative biointerfaceresearch.comresearchgate.net
Benzylidene FormationThiazolo[3,2-a]pyrimidine derivative, BenzaldehydeBenzylidene derivative scispace.comresearchgate.net

Sophisticated Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of thiazolo[4,5-c]pyridine (B1315820) derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectra of thiazolo[4,5-c]pyridine derivatives exhibit characteristic signals for the aromatic protons of the pyridine (B92270) and thiazole (B1198619) rings, as well as for any substituents. For instance, in derivatives of the isomeric thiazolo[5,4-b]pyridines, the pyridine protons often appear as doublets and doublets of doublets in the aromatic region, with chemical shifts influenced by the electronic nature of the substituents. mdpi.com The amine protons (NH₂) of the parent compound typically appear as a broad singlet, and its chemical shift can be sensitive to the solvent and concentration. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectra complement the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the heterocyclic rings are characteristic of their electronic environment. For example, the carbon atom at the C2 position, attached to the amino group, and the carbons at the ring fusion (C3a and C7a in the thiazolo[5,4-b]pyridine (B1319707) system) show distinct resonances. rsc.orgsci-hub.se The signals for carbons in the pyridine and thiazole moieties are well-resolved and their assignments are often confirmed by 2D-NMR experiments. sci-hub.sersc.org

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for confirming the connectivity of protons and carbons. acs.org COSY spectra establish proton-proton coupling networks, helping to assign adjacent protons within the pyridine ring. acs.org HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for the carbon signals based on their attached protons. acs.orgarkat-usa.org More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can reveal long-range couplings between protons and carbons, further solidifying the structural assignment by showing connections across multiple bonds. acs.org

Table 1: Representative NMR Data for Thiazolo[4,5-c]pyridine Derivatives

Compound/Derivative Nucleus Chemical Shift (δ, ppm) Multiplicity/Coupling Constant (J, Hz) Assignment Reference
5,7-Bis(trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine ¹H NMR 8.79 s NH₂ researchgate.net
7.73 s CH researchgate.net
¹³C NMR 171.0, 166.5 C=N, C-S researchgate.net
143.8 (q, ²JCF = 35 Hz) C-CF₃ researchgate.net
130.3 (q, ²JCF = 35 Hz) C-CF₃ researchgate.net
122.4 (q, ¹JCF = 275 Hz) CF₃ researchgate.net
121.4 (q, ¹JCF = 275 Hz) CF₃ researchgate.net
108.3 CH researchgate.net
7-morpholinothiazolo[5,4-b]pyridin-2-amine ¹H NMR 7.89 d, J = 5.5 Hz Pyridine-H mdpi.com
7.55 s NH₂ mdpi.com
6.65 d, J = 5.6 Hz Pyridine-H mdpi.com
3.78–3.70 m Morpholine-H mdpi.com
3.56–3.50 m Morpholine-H mdpi.com
¹³C NMR 162.1, 155.6, 146.0, 143.0, 135.3, 107.0 Aromatic C mdpi.com
66.0, 48.3 Morpholine C mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of thiazolo[4,5-c]pyridine and its derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is primarily used to identify the characteristic vibrational frequencies of functional groups present in the molecule. For thiazolo[4,5-c]pyridin-2-amine, key absorption bands include the N-H stretching vibrations of the primary amine group, typically observed in the range of 3100-3500 cm⁻¹. rdd.edu.iqbiointerfaceresearch.com The C=N stretching vibration of the thiazole and pyridine rings usually appears in the 1600-1660 cm⁻¹ region. rdd.edu.iqbiointerfaceresearch.com The C-S stretching vibration, characteristic of the thiazole ring, can be found at lower wavenumbers. vulcanchem.com The presence and position of these bands can confirm the integrity of the heterocyclic core and the presence of the amino substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The fused aromatic system of thiazolo[4,5-c]pyridine gives rise to characteristic absorption bands in the UV region. These absorptions are due to π-π* and n-π* electronic transitions. The exact position and intensity of these bands can be influenced by the solvent and the nature of any substituents on the heterocyclic ring system.

Table 2: Characteristic IR Absorption Bands for Thiazolo[4,5-c]pyridine Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Amine (N-H) Stretch 3100-3500 rdd.edu.iqbiointerfaceresearch.com
Aromatic C-H Stretch 3000-3100 rdd.edu.iq
C=N Stretch 1600-1660 rdd.edu.iqbiointerfaceresearch.com
C=C Stretch 1550-1600 rdd.edu.iq
C-N Stretch 1250-1350 rdd.edu.iq
C-S Stretch 600-800 vulcanchem.com

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry (MS) and elemental analysis are crucial for determining the molecular weight and elemental composition of this compound and its derivatives.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. rsc.orgmdpi.com The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. Common ionization techniques used for these compounds include Electrospray Ionization (ESI). rsc.orgmdpi.com

Elemental Analysis: Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in the compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. rsc.orgbiointerfaceresearch.com

Table 3: Mass Spectrometry and Elemental Analysis Data for a Thiazolo[4,5-c]pyridine Derivative

Compound Formula Analysis Calculated Found Reference
7-morpholinothiazolo[5,4-b]pyridin-2-amine C₁₀H₁₂N₄OS HRMS (ESI) [M+H]⁺ 237.0805 237.0807 mdpi.com
N-(4-Chloro-phenyl)-2-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl)-acetamide C₁₆H₁₄ClN₃O₂S Elemental Analysis C: 55.25, H: 4.06, N: 12.08 C: 55.28, H: 4.11, N: 12.00 biointerfaceresearch.com

X-ray Crystallography for Precise Structural Analysis

By growing a suitable single crystal of a thiazolo[4,5-c]pyridine derivative, its molecular structure can be determined with high precision using X-ray diffraction. qu.edu.qanih.gov The diffraction data allows for the construction of an electron density map, from which the positions of all non-hydrogen atoms can be determined. mdpi.com This technique confirms the connectivity of the atoms, the planarity of the fused ring system, and the geometry of any substituents. continental.edu.pe For example, in a related thiazolo[4,5-c]pyridazine derivative, single-crystal X-ray analysis was used to unequivocally prove the structure of the cyclocondensation product. nih.gov

The data obtained from single-crystal X-ray diffraction also reveals how the molecules are arranged in the crystal lattice. This includes the analysis of various intermolecular interactions that stabilize the crystal structure.

Hydrogen Bonding: The amino group of this compound can act as a hydrogen bond donor, while the nitrogen atoms of the pyridine and thiazole rings can act as hydrogen bond acceptors. These hydrogen bonds can link molecules together to form chains, sheets, or more complex three-dimensional networks. nih.gov

π-π Interactions: The planar aromatic rings of the thiazolo[4,5-c]pyridine system can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules are aligned. These interactions contribute significantly to the stability of the crystal packing. iucr.org

For chiral derivatives of thiazolo[4,5-c]pyridine, X-ray crystallography can be used to determine the absolute configuration of the stereocenters. This is typically achieved by using anomalous dispersion effects, often requiring the presence of a heavier atom in the structure. The determination of the absolute configuration is crucial for understanding the stereospecific interactions of these compounds with biological targets. semanticscholar.org

Computational Chemistry and Advanced Molecular Modeling of Thiazolo 4,5 C Pyridin 2 Amine Derivatives

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast how small-molecule therapeutic compounds interact with their protein targets, allowing researchers to estimate the affinity and activity of these compounds.

Molecular docking studies have been instrumental in predicting the binding modes of Thiazolo[4,5-c]pyridin-2-amine derivatives with various biological targets. For instance, in the context of cyclin-dependent kinase (CDK) inhibition, a significant area of cancer research, docking studies have been performed on derivatives such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine. These studies help in selecting the binding conformation with the highest docking score for further analysis. nih.gov The process often involves preparing the protein structure by removing native ligands and water molecules and adding polar hydrogen atoms. The ligand, in this case, a this compound derivative, is then docked into the binding site of the protein.

Similarly, docking investigations have been carried out on thiazolo[4,5-b]pyridine (B1357651) derivatives with DNA, a key pharmacological target for anticancer agents. actascientific.com For example, docking a synthesized thiazolo[4,5-b]pyridine derivative with a DNA duplex (PDB ID: 1BNA) can predict the preferred orientation of the compound within the DNA structure, with the binding energy indicating the strength of the interaction. actascientific.com

A critical aspect of molecular docking is the detailed analysis of the interactions between the ligand and the target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for the stability of the protein-ligand complex.

For example, studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK inhibitors have revealed specific hydrogen bonding patterns. Compounds have been shown to form hydrogen bonds with key amino acid residues in the hinge region of CDKs. For instance, a derivative might form three hydrogen bonds: one with the N1'H group of its R1 substituent ring and Asp158, and two others between the N9 of the pyrimidine (B1678525) ring and the N12H groups and Val96. nih.gov The distances of these bonds are meticulously measured to be in the range of 1.8 to 3.2 Å, indicating strong interactions.

The table below summarizes the predicted molecular interactions for a selection of this compound derivatives with their respective biological targets, as determined by molecular docking studies.

DerivativeTargetKey Interacting ResiduesType of Interaction
4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivativeCDK4Asp158, Val96Hydrogen Bonding
Thiazolo[4,5-b]pyridine derivativeDNA (1BNA)Not SpecifiedStrong Interaction

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of drug discovery, MD simulations provide valuable information on the stability of protein-ligand complexes and the conformational dynamics of both the protein and the ligand over time.

MD simulations are crucial for validating the results of molecular docking. While docking provides a static image of the binding mode, MD simulations offer a dynamic perspective, assessing the stability of the predicted interactions over a period of time. These simulations can confirm the stability of complexes formed by compounds with their target proteins. nih.gov

The stability of the protein-ligand complex is often evaluated by calculating the root mean square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable complex will exhibit minimal fluctuations in RMSD over the simulation time. Furthermore, the root mean square fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are stable upon ligand binding. nih.gov For example, RMSF values for certain complexes have been recorded to range from 0.10 to 0.6 nm. nih.gov Another parameter, the solvent-accessible surface area (SASA), can provide insights into changes in the protein's surface exposure to the solvent upon ligand binding, with values measured in ranges such as 135–145 nm² and 155–165 nm². nih.gov

MD simulations are also employed to perform a conformational analysis of the Thiazolopyridine derivatives themselves. This analysis helps to understand the flexibility of the ligand and its preferred conformations in a biological environment. By understanding the conformational landscape of a ligand, researchers can better design molecules that are pre-organized for binding to their target, potentially leading to improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), are particularly useful in drug design.

In the study of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK inhibitors, 3D-QSAR models have been constructed to understand the structure-activity relationships. nih.govnih.gov These models utilize a training set of compounds with known activities to develop a predictive model, which is then validated using a test set of compounds. nih.govnih.gov The statistical quality of the 3D-QSAR models is assessed using parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (R²pred). For instance, models for CDK2, CDK4, and CDK6 have shown reasonable q² values of 0.714, 0.815, and 0.757, and R²pred values of 0.764, 0.681, and 0.674, respectively. nih.gov

The information generated from these QSAR models can guide the design of new, more potent inhibitors by highlighting the structural features that are either favorable or detrimental to biological activity. physchemres.org For example, a QSAR study on thiazole (B1198619) derivatives as biofilm inhibitors led to the development of eleven new compounds with predicted higher inhibitory activity than the most active molecule in the initial dataset. physchemres.org

The table below presents a summary of the statistical parameters from a 3D-QSAR study on this compound derivatives targeting different CDKs.

TargetR²pred
CDK20.7140.764
CDK40.8150.681
CDK60.7570.674

Development of 2D and 3D-QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are pivotal in understanding the physicochemical properties that govern the therapeutic efficacy of drug candidates.

2D-QSAR: For scaffolds related to this compound, 2D-QSAR studies have been employed to correlate various topological, electronic, and physicochemical descriptors with biological activity. For instance, in a study of 3H-thiazolo[4,5-b]pyridin-2-one derivatives, interpretable QSAR models were developed to predict their antioxidant activity dmed.org.ua. Such models can reveal the importance of specific structural features and heteroatoms in contributing to the desired biological effect dmed.org.ua. While specific 2D-QSAR studies on this compound derivatives are not extensively documented in publicly available literature, the methodologies applied to its isomers serve as a blueprint for future investigations. A typical 2D-QSAR study would involve the calculation of descriptors such as molecular weight, logP, molar refractivity, and electronic parameters to build a predictive model.

3D-QSAR: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between a ligand and its target receptor. These models generate 3D contour maps that highlight regions where modifications to the molecule can enhance or diminish its activity. For other classes of thiazole derivatives, 3D-QSAR models have been successfully developed to guide the design of more potent inhibitors of various enzymes imist.ma. The application of 3D-QSAR to this compound derivatives would necessitate a dataset of compounds with known biological activities against a specific target. The resulting models would be invaluable for optimizing the lead compounds by suggesting structural modifications that favor beneficial interactions with the target's active site.

Predictive Modeling for Biological Activity

Predictive modeling extends beyond traditional QSAR by employing a range of machine learning algorithms to forecast the biological activity of novel compounds. These models are trained on existing datasets of molecules with known activities and can then be used to screen virtual libraries of new derivatives.

For related heterocyclic compounds, various machine learning algorithms, including multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks (ANN), have been utilized to build predictive models imist.ma. For example, a study on thiazole derivatives used these methods to predict their inhibitory activity against the Pin1 enzyme, with the ANN model demonstrating superior predictive performance imist.ma. The development of similar predictive models for this compound derivatives could significantly accelerate the discovery of new drug candidates by prioritizing the synthesis of compounds with the highest predicted potency. Such in silico screening is a cost-effective and time-efficient strategy in the early stages of drug discovery dmed.org.ua.

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure, reactivity, and spectroscopic properties of molecules. Methods like Density Functional Theory (DFT) are particularly useful in studying the properties of heterocyclic compounds.

Quantum chemical studies on aminothiazole-containing drugs have shed light on their biotransformation and potential toxicity acs.org. These calculations can determine the energy barriers for various metabolic reactions, such as oxidation, helping to predict the formation of reactive metabolites acs.org. For instance, it has been shown that the presence of an amino group in an aminothiazole ring can facilitate metabolic pathways acs.org.

Furthermore, quantum chemical calculations are employed to analyze molecular electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity and intermolecular interactions nih.gov. The molecular electrostatic potential (MEP) maps generated from these calculations can identify the electron-rich and electron-deficient regions of a molecule, predicting sites for nucleophilic and electrophilic attack nih.gov. While specific quantum chemical studies on this compound are not widely reported, the application of these methods would provide valuable information on its stability, reactivity, and potential metabolic fate.

In Silico Assessment of ADME/Tox Profiles and Drug-Likeness Parameters

In the early phases of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates to minimize the chances of late-stage failures. In silico tools offer a rapid and cost-effective way to predict these properties.

A variety of computational tools and webservers are available to predict the ADMET profiles of chemical compounds nih.gov. These predictions are based on the analysis of a molecule's physicochemical properties and comparison with databases of known drugs. For bicyclic heteroaromatic amines, in silico ADMET prediction can reveal important characteristics such as gastrointestinal absorption, blood-brain barrier penetration, and potential for inhibiting cytochrome P450 enzymes mdpi.comnih.gov.

Drug-likeness is another critical parameter that is evaluated in silico. This assessment is often based on rules such as Lipinski's Rule of Five, which defines desirable ranges for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. For various bicyclic aryl methyl benzamides, in silico analysis of these parameters has been shown to be a good predictor of oral bioavailability mdpi.com. The predicted ADMET and drug-likeness properties for a thiazolopyridine derivative, AV25R, indicated high absorption and blood-brain barrier penetration capabilities, as well as a low probability of inhibiting the CYP2D6 enzyme nih.gov.

The following table summarizes key in silico predictable parameters relevant to drug discovery for a parent this compound scaffold, though specific values would vary for its derivatives.

ParameterDescriptionPredicted Relevance
Molecular Weight The mass of a molecule.Lower molecular weight is generally preferred for better absorption.
LogP The logarithm of the partition coefficient between octanol (B41247) and water.Indicates the lipophilicity of a molecule, affecting absorption and distribution.
Hydrogen Bond Donors The number of N-H and O-H bonds.Influences solubility and membrane permeability.
Hydrogen Bond Acceptors The number of N and O atoms.Influences solubility and membrane permeability.
Topological Polar Surface Area (TPSA) The sum of the surfaces of polar atoms in a molecule.Correlates with drug absorption and blood-brain barrier penetration.
Aqueous Solubility The ability of a compound to dissolve in water.Crucial for absorption and formulation.
Blood-Brain Barrier (BBB) Permeability The ability of a compound to cross the BBB.Important for drugs targeting the central nervous system.
CYP450 Inhibition The potential to inhibit key metabolic enzymes.Predicts potential for drug-drug interactions.
Hepatotoxicity The potential to cause liver damage.A key toxicity endpoint to assess.
Carcinogenicity The potential to cause cancer.A critical long-term toxicity concern.
Mutagenicity The potential to induce genetic mutations.An important indicator of genotoxicity.

Biological Activities and Pharmacological Investigations of Thiazolo 4,5 C Pyridin 2 Amine Derivatives

Structure-Activity Relationship (SAR) Elucidation

Understanding the relationship between the chemical structure of Thiazolo[4,5-c]pyridin-2-amine derivatives and their biological activity is crucial for designing more potent and selective therapeutic agents.

The biological activity of thiazolopyridine derivatives is highly sensitive to the type and position of substituents on the core scaffold.

For a series of 2-alkylthiazolo[4,5-c]quinolin-4-amine derivatives acting as Toll-like receptor 8 (TLR8) agonists, the length of the alkyl chain at the C2 position was a critical determinant of activity. nih.govresearchgate.net Compounds with small alkyl groups such as methyl, ethyl, propyl, and butyl at the C2 position demonstrated comparable and potent TLR8-agonistic activities. nih.gov However, a sharp decline in activity was observed when the chain was extended to a pentyl group, and higher homologues were found to be inactive. nih.govresearchgate.net The C2-butyl derivative was also noted for possessing significant TLR7-agonistic activity. nih.govresearchgate.net Furthermore, any modifications at the C8 position of the quinoline ring resulted in a loss of agonistic activity. nih.govresearchgate.net Changes to the C4-amine were also not tolerated; while N-alkylation abolished activity, N-acylation with short acyl groups (excluding acetyl) maintained TLR8 agonism. nih.gov

In the development of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors based on a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold, the introduction of an ionizable piperazine group on the pyridine (B92270) ring was found to confer excellent potency. acs.org For thiazolo[5,4-b]pyridine (B1319707) derivatives targeting the c-KIT kinase, functionalization at the 6-position of the scaffold was explored as a novel strategy to identify potent inhibitors. nih.gov Similarly, structure-activity relationship studies of thiazolo[4,5-d]pyrimidine derivatives as Corticotropin Releasing Factor Receptor 1 (CRF1R) antagonists indicated that for optimal inhibitory effects, the alkylamino group at the C-7 position should be flanked by groups that are three to four carbons in length. mdpi.com

Table 1: Impact of C2-Alkyl Substituent on TLR8 Agonistic Activity of Thiazolo[4,5-c]quinoline Derivatives
Substituent at C2Relative TLR8 Agonistic PotencyReference
MethylPotent nih.govresearchgate.net
EthylPotent nih.govresearchgate.net
PropylPotent nih.govresearchgate.net
ButylPotent (also possesses TLR7 activity) nih.govresearchgate.net
PentylDiminished nih.govresearchgate.net
Higher HomologuesInactive nih.govresearchgate.net

The core heterocyclic scaffold is fundamental to the biological activity of these compounds, providing a rigid framework for optimal interaction with molecular targets. The thiazolo[5,4-b]pyridine scaffold, for instance, is considered a "privileged structure" in the discovery of various kinase inhibitors. nih.gov The orientation of nitrogen atoms within this scaffold dictates the binding mode to different kinases; the 4-nitrogen acts as a hinge-binding motif for PI3K inhibitors, while the 1-nitrogen and the 2-amino group form hydrogen-bonding contacts with the hinge region of ITK kinase. nih.gov

The integrity of the scaffold is paramount for potency. In a series of selective β3-adrenoceptor agonists based on the 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine ring system, the intact scaffold was shown to be essential for activity. nih.gov Chemical modifications such as N-acetylation of the 2-amino group or opening of the thiazole (B1198619) ring completely abolished the β3-adrenoceptor agonist activity. nih.gov

In a study of 2,3-dihydro acs.orgnih.govthiazolo[4,5-b]pyridines as acyl-ACP thioesterase inhibitors, brominated analogs exhibited significantly higher LogP values (a measure of lipophilicity). beilstein-journals.org Interestingly, the saturation of the thiazole ring to a thiazoline had a notable impact on physicochemical properties. The 2,3-dihydro acs.orgnih.govthiazolo[4,5-b]pyridine (B1357651) derivative showed higher water solubility (173 mg/L) and a lower LogP value (1.59) compared to its aromatic thiazolo[4,5-b]pyridine counterpart, which had a water solubility of 49 mg/L and a LogP of 2.28. beilstein-journals.org The optimization of histamine H3 receptor inverse agonists was also guided by the modulation of lipophilicity to achieve a desirable balance of potency and ADME properties. nih.gov

Table 2: Physicochemical Properties of Acyl-ACP Thioesterase Inhibitors
Compound ScaffoldWater Solubility (mg/L)LogPReference
Thiazolo[4,5-b]pyridine (aromatic)492.28 beilstein-journals.org
2,3-Dihydro acs.orgnih.govthiazolo[4,5-b]pyridine (partially saturated)1731.59 beilstein-journals.org

Mechanisms of Action and Molecular Target Identification

Derivatives of the this compound scaffold have been shown to interact with a variety of molecular targets, including enzymes and receptors, leading to their observed pharmacological effects.

The thiazolopyridine core has proven to be a versatile scaffold for the development of inhibitors against several key enzyme families.

Phosphoinositide 3-kinase (PI3K): A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were designed and synthesized as potent PI3K inhibitors. nih.gov One lead compound, 19a, demonstrated inhibitory activity in the nanomolar range against three isoforms of the enzyme: PI3Kα, PI3Kγ, and PI3Kδ. nih.gov Molecular docking studies confirmed that this compound fits effectively into the ATP binding pocket of the PI3Kα kinase. nih.gov

Cyclin-Dependent Kinases (CDK2/4/6): Several research groups have identified thiazolopyrimidine derivatives as potent and selective inhibitors of CDKs, which are crucial regulators of the cell cycle. nih.gov A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were discovered to be highly potent and selective inhibitors of CDK4 and CDK6. acs.orgnih.govresearchgate.net Another study identified N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines as highly potent CDK4/6 inhibitors. nih.gov More recently, derivatives of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine have been identified as novel inhibitors of CDK12, showing potential for the treatment of esophageal squamous cell carcinoma. nih.gov

Acyl-ACP Thioesterase: Thiazolo[4,5-b]pyridine and its 2,3-dihydro derivatives have been identified as strong inhibitors of acyl-acyl carrier protein (acyl-ACP) thioesterase, an enzyme found in higher plants, highlighting their potential as herbicidal agents. beilstein-journals.org

While the thiazolopyridine scaffold has been explored for various enzyme targets, literature specifically detailing the activity of this compound derivatives against enzymes such as MurD, DNA Gyrase, Carbonic Anhydrase, Lysyl-tRNA Synthetase (KRS), or COX inhibitors is limited.

Table 3: Enzyme Inhibitory Activity of Selected Thiazolopyridine Derivatives
Compound SeriesTarget EnzymeReported ActivityReference
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-aminesCDK4/CDK6Potent and selective inhibition (e.g., Compound 78, Ki = 1 nM for CDK4) acs.org
2-Pyridyl, 4-morpholinyl thiazolo[5,4-b]pyridinesPI3K (α, γ, δ)Nanomolar inhibitory activity nih.gov
4-(2-(Methylamino)thiazol-5-yl)pyrimidin-2-aminesCDK12Potent inhibition (e.g., Compound H63) nih.gov
Thiazolo[4,5-b]pyridinesAcyl-ACP ThioesteraseStrong inhibition beilstein-journals.org

This compound derivatives and their isomers have been investigated for their ability to modulate various G-protein coupled receptors (GPCRs) and other receptor types.

Corticotropin Releasing Factor Receptor 1 (CRFR1): Thiazolo[4,5-d]pyrimidines have been synthesized and evaluated as modulators of the CRF1 receptor, which plays a key role in the body's response to stress. nih.govnih.gov Certain derivatives showed significant binding affinity for CRF1 receptors in HEK 293 cell lines. nih.govnih.govresearchgate.net Subsequent studies led to the development of compounds with binding affinities superior to that of the known CRF1 antagonist, antalarmin. mdpi.com

Histamine H3 receptor: The thiazolopyridine scaffold has been successfully utilized to develop potent histamine H3 receptor ligands. A derivative, 1-[2-(1-cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one, was identified as a potent and selective H3 receptor inverse agonist with a Ki value of 4.0 nM. nih.gov Other derivatives, such as 2-(4-propyl-piperazin-1-yl)thiazolo[4,5-c]pyridine, have also been investigated as potential H3 receptor antagonists. nih.gov

β3-Adrenoceptor: Novel 2-amino-4-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines have been reported as selective agonists for the β3-adrenoceptor. nih.gov While they did not show binding selectivity in radioligand assays, they exhibited a high degree of selective agonist activity in functional assays. nih.gov

Toll-like Receptors (TLR7/8): Derivatives of 2-alkylthiazolo[4,5-c]quinolin-4-amine are known to be potent agonists of TLR8, and in some cases TLR7, which are receptors involved in the innate immune response. nih.govresearchgate.net

There is currently limited available research on the activity of this compound derivatives as modulators for the Neuropeptide FF receptor, Histamine H3 receptor, MGluR5 receptor, 5HT3 receptor, Chemokines, or the Fractalkine receptor.

Table 4: Receptor Modulation by Thiazolopyridine Derivatives
Compound Series/NameTarget ReceptorActivityReference
1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-oneHistamine H3 ReceptorPotent and selective inverse agonist (Ki = 4.0 nM) nih.gov
Thiazolo[4,5-d]pyrimidinesCRF1 ReceptorAntagonists with binding affinity superior to antalarmin mdpi.com
2-Amino-4-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridinesβ3-AdrenoceptorSelective agonists nih.gov
2-Alkylthiazolo[4,5-c]quinolin-4-aminesTLR7/8Potent agonists nih.govresearchgate.net

Cellular Pathway Modulation (e.g., Cell Growth, Cell Survival)

Derivatives of the thiazolopyridine scaffold have demonstrated a significant ability to modulate critical cellular signaling pathways that govern cell growth and survival. A key area of investigation has been their role as kinase inhibitors. For instance, certain thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of the c-KIT receptor tyrosine kinase, a key driver in some forms of cancer, such as gastrointestinal stromal tumors (GIST). nih.gov

Research has shown that these compounds can effectively block c-KIT downstream signaling. nih.gov The derivative known as 6r was found to suppress the proliferation of c-KIT-dependent cancer cells, including GIST-T1 and HMC1.2 cell lines. nih.gov This inhibition of a crucial signaling pathway directly curtails the uncontrolled cell growth and proliferation that characterize these malignancies. The mechanism involves interfering with the ATP-binding site of the kinase, thereby preventing the phosphorylation events necessary for signal transduction and subsequent cellular responses like growth and survival. nih.gov

Furthermore, other related structures, such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, modulate cell survival by targeting cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. acs.orgnih.gov These kinases are fundamental regulators of the cell cycle, and their inhibition leads to a halt in cell proliferation. By targeting these specific cellular pathways, thiazolopyridine derivatives can effectively disrupt the machinery that cancer cells rely on for their growth and continued survival.

Cell Cycle Regulation and Apoptosis Induction Mechanisms

A significant mechanism through which thiazolopyridine derivatives exert their anti-proliferative effects is by interfering with the cell cycle and inducing programmed cell death, or apoptosis.

Cell Cycle Arrest: Multiple studies have confirmed the ability of these compounds to cause cell cycle arrest at different phases.

G0/G1 Phase Arrest: A series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines were identified as highly potent and selective inhibitors of CDK4 and CDK6. nih.govresearchgate.net These kinases are crucial for the G1-S phase transition. By inhibiting CDK4/6, these compounds prevent the phosphorylation of the retinoblastoma protein (Rb), keeping the transcription factor E2F inactive and thus arresting the cell cycle in the G1 phase. nih.gov

G2/M Phase Arrest: In other studies, new thiazolopyrimidine derivatives were found to disrupt the cell cycle in A549 lung cancer cells, causing a significant accumulation of cells in the G2/M phase. nih.gov This effect is often linked to the inhibition of other key cell cycle regulators like CDK2 or the disruption of topoisomerase II activity, which is essential for DNA segregation during mitosis. nih.govjst.go.jp

Apoptosis Induction: Beyond halting cell proliferation, these derivatives actively induce apoptosis in cancer cells. The thiazolo[5,4-b]pyridine derivative 6r was shown to induce apoptosis in GIST-T1 and HMC1.2 cancer cells. nih.gov Similarly, investigations into novel thiazolone and fused thiazolthione derivatives revealed that they enforce apoptosis in MCF-7 breast cancer cells through the activation of caspase-7, a key executioner enzyme in the apoptotic cascade. jst.go.jp Another study found that a specific thiazolopyrimidine derivative increased the level of caspase-3, another critical executioner caspase, by 6.5 times compared to control cells in the HepG-2 cell line. arabjchem.org This activation of the caspase cascade is a hallmark of apoptosis, leading to the systematic dismantling of the cell.

Cell Migration Inhibition

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis, the primary cause of cancer-related mortality. Research into thiazolopyridine derivatives has shown their potential to inhibit these processes. Specifically, the thiazolo[5,4-b]pyridine derivative 6r , a potent c-KIT inhibitor, was found to notably suppress the migration and invasion of GIST-T1 cells. nih.gov This anti-migratory effect is likely linked to the inhibition of signaling pathways downstream of c-KIT that are known to regulate the cytoskeletal rearrangements and changes in cell adhesion required for cell movement. By blocking these signals, the compound can effectively immobilize the cancer cells, reducing their metastatic potential. nih.gov

Diverse Therapeutic Applications and Potential Areas of Investigation

The demonstrated biological activities of this compound derivatives and their structural analogs have positioned them as promising candidates for several therapeutic applications.

Anticancer Agents (e.g., Antileukemic, Anti-metastatic, against breast cancer)

The most extensively studied application for thiazolopyridine derivatives is in oncology. Their ability to inhibit various kinases and other cellular targets makes them potent anticancer agents against a range of malignancies.

Antileukemic Activity: Derivatives have shown significant activity against leukemia cell lines. The compound 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) was highly active against leukemia cell lines CCRF-CEM, HL-60(TB), and MOLT-4. mdpi.com Another series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were effective antiproliferative agents against MV4-11 acute myeloid leukemia cells. acs.org

Activity Against Solid Tumors: These compounds have demonstrated broad efficacy against various solid tumors. The National Cancer Institute (NCI) evaluated several thiazolo[4,5-d]pyrimidin-2-one and 2-thioxo-thiazolo[4,5-d]pyrimidine derivatives against its 60-cell line panel, revealing activity against renal, colon, breast, and melanoma cancer cells. nih.govmdpi.com For instance, 7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one (5a) proved to be one of the most active compounds in an NCI screening. nih.gov In other research, new thiazolopyrimidine derivatives showed potent cytotoxicity against breast (MCF-7), colon (HCT-116), and lung (A549) cancer cell lines, with some compounds exhibiting activity superior to the standard drug Doxorubicin. nih.gov

Anti-metastatic Potential: As discussed, the ability of derivatives like 6r to inhibit cell migration and invasion in GIST cells points to their potential as anti-metastatic agents. nih.gov

The table below summarizes the anticancer activity of selected thiazolopyridine derivatives.

Compound/Derivative SeriesCancer Cell Line(s)Observed EffectMechanism of Action
Thiazolo[5,4-b]pyridine (6r) GIST-T1, HMC1.2Potent anti-proliferative activity. nih.govc-KIT Kinase Inhibition. nih.gov
4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines MV4-11 (Leukemia), MDA-MB-453 (Breast)High antiproliferative effect (GI50 = 23 nM for MV4-11). acs.orgCDK4/6 Inhibition. acs.orgnih.gov
Thiazolo[4,5-d]pyrimidine-2-one (5a) NCI-60 PanelBroad cytotoxic activity. nih.govNot specified.
Thiazolo[4,5-d]pyrimidine-2-thione (3b) CCRF-CEM (Leukemia), SW620 (Colon), UO-31 (Renal)High growth inhibition (e.g., -82.97% for UO-31). mdpi.comNot specified.
Thiazolo[3,2-a]pyrimidine (4c) A549 (Lung)Potent cytotoxicity. nih.govTopoisomerase II Inhibition. nih.gov

Antimicrobial Agents (e.g., Antibacterial, Antifungal, Antiviral)

Thiazolopyridine derivatives have also been investigated for their potential to combat microbial infections. The introduction of different substituents to the core thiazole structure has yielded compounds with significant activity against various pathogens. mdpi.com

Antibacterial Activity: Studies on thiazolo[4,5-d]pyrimidine derivatives revealed notable activity against Gram-positive bacteria. researchgate.net The compound 2,3-Dihydro-3,6-diphenyl-5-(4'-bromobenzoylmethyl)thio-2-thioxothiazolo [4,5-d]pyrimidin-7(6H) one (3k) was identified as the most active in its series, showing remarkable efficacy against these bacteria. researchgate.net

Antifungal Activity: The same compound, 3k , also demonstrated potent activity against yeast-like fungi. researchgate.net Another screening of thiazolo[4,5-b]pyridine derivatives showed that one compound had a minimal inhibitory concentration (MIC) of 12.5 μg/mL against Candida albicans. researchgate.net The amphiphilic nature of some thiazole derivatives may facilitate their integration into microbial cell membranes, contributing to their antimicrobial effects. mdpi.com

Antiviral Activity: While less explored for the this compound scaffold specifically, related compounds like 7-Thia-8-oxoguanosine, a thiazolopyrimidine analog, have been reported as broad-spectrum antiviral agents, suggesting that this class of compounds holds promise for antiviral drug discovery. researchgate.net

The table below presents the antimicrobial activity of selected derivatives.

Compound/Derivative SeriesMicroorganismActivity (MIC)
Thiazolo[4,5-d]pyrimidine (3k) Gram-positive bacteriaRemarkable activity. researchgate.net
Thiazolo[4,5-d]pyrimidine (3k) Yeast-like fungiRemarkable activity. researchgate.net
Thiazolo[4,5-b]pyridine derivative Candida albicans12.5 μg/mL. researchgate.net

Anti-inflammatory and Analgesic Properties

Several series of thiazolopyridine analogs have been evaluated for their anti-inflammatory and analgesic activities, often showing promising results in preclinical models.

Anti-inflammatory Activity: In a study using the carrageenan-induced rat paw edema model, a standard test for acute inflammation, various thiazolo[4,5-d]pyrimidine-7(6H)-one derivatives were assessed. nih.govresearchgate.net Compounds 3b and 3h were found to be the most active in inhibiting edema. nih.gov Another study on thiazolo[4,5-b]pyridin-2-one derivatives also demonstrated considerable anti-inflammatory effects, with some compounds approaching or exceeding the activity of the standard drug Ibuprofen. biointerfaceresearch.com The mechanism for some of these derivatives is believed to involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory cascade. frontiersin.orgnih.gov

Analgesic Activity: The analgesic potential of these compounds was often tested using the acetic acid-induced writhing test in mice. In this model, the thiazolo[4,5-d]pyrimidine derivative 2a was identified as the most potent analgesic agent in its series. nih.gov

The anti-inflammatory effects of selected derivatives are highlighted below.

Compound/Derivative SeriesModelPotency / Effect
Thiazolo[4,5-d]pyrimidine (3b, 3h) Carrageenan-induced paw edemaMost active in series. nih.gov
Thiazolo[4,5-b]pyridin-2-ones Carrageenan-induced paw edemaActivity comparable to or exceeding Ibuprofen. biointerfaceresearch.com
4-(4-chlorothiophen-2-yl)thiazol-2-amine (5e) Carrageenan-induced paw edema64.59% inhibition at 5 hours. frontiersin.org

Neurological and Central Nervous System (CNS)-Related Applications

Derivatives of this compound have been explored for their potential in treating a variety of neurological and CNS-related disorders. Their mechanism of action often involves interaction with key receptors implicated in the pathophysiology of these conditions.

Research into compounds incorporating the this compound moiety has pointed towards their utility in the context of neurological disorders. google.com One area of investigation is their potential as adenosine receptor antagonists. Specifically, certain thiazolopyridine derivatives have been studied as A2A receptor inhibitors for the treatment of Parkinson's disease. google.com The antagonism of the A2A receptor is a recognized therapeutic strategy in Parkinson's disease, aiming to modulate motor control pathways in the brain.

Furthermore, derivatives of this compound have been synthesized as cannabinoid receptor 2 (CB2) modulators. google.com The CB2 receptor is involved in various physiological processes, and its modulation is considered a therapeutic target for a range of conditions, including neurological disorders, pain, and inflammation. google.com The development of selective CB2 receptor ligands from the this compound scaffold highlights its potential for providing neuroprotection and treating conditions such as chronic and neuropathic pain. google.com While the broad applicability to neurological disorders is suggested, specific in-depth studies on anti-Parkinson's, anticonvulsant, anxiolytic, or antidepressant activities of this compound derivatives are not extensively detailed in the currently available literature.

Table 1: Investigated CNS-Related Activities of this compound Derivatives

Therapeutic Target Investigated Application Compound Series Reference
Adenosine A2A Receptor Parkinson's Disease Thiazolopyridine derivatives google.com
Cannabinoid CB2 Receptor Neurological Disorders, Pain Amide derivatives of this compound google.com

Immunomodulatory Effects

The immune system plays a crucial role in maintaining health, and its dysregulation can lead to various inflammatory and autoimmune diseases. Certain derivatives of this compound have been shown to possess immunomodulatory properties, primarily through their interaction with the cannabinoid CB2 receptor.

The CB2 receptor is predominantly expressed on immune cells, and its activation is known to modulate immune responses and inflammation. google.com Ligands that target the CB2 receptor are therefore of significant interest for the treatment of inflammatory and immune disorders. google.com Derivatives of this compound have been designed and synthesized to act as novel CB2 receptor modulators. google.com These compounds have demonstrated the potential to elicit immunomodulatory and anti-inflammatory effects, suggesting their therapeutic utility in managing conditions where the immune system is overactive. google.com The development of these derivatives as CB2 receptor ligands opens up avenues for new pharmacotherapies for immune-related diseases. google.com

Agrochemical Applications (e.g., Herbicidal Activity)

Applications as Dyes and Fluorescent Probes

The heterocyclic nature of the this compound core suggests potential applications in the field of materials science, particularly as dyes or fluorescent probes. The extended π-system of the fused rings can, with appropriate substitutions, lead to compounds that absorb and emit light in the visible spectrum. Some chemical suppliers list derivatives of this compound under the category of fluorescent dyes. However, detailed scientific literature describing the synthesis, photophysical properties, and specific applications of these derivatives as dyes or fluorescent probes is limited. Further research is needed to fully explore and characterize the potential of this chemical class in these applications.

Methodologies for In Vitro and In Vivo Biological Evaluation

The pharmacological investigation of this compound derivatives relies on a variety of established in vitro and in vivo biological evaluation methods. These assays are crucial for determining the affinity, potency, selectivity, and efficacy of the compounds at their biological targets.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for characterizing the interaction of a compound with a specific receptor. These assays are used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

In the context of this compound derivatives developed as CB2 receptor modulators, radioligand binding assays are employed to ascertain their affinity and selectivity for the CB2 receptor over the CB1 receptor. google.com These assays typically utilize cell membranes prepared from cell lines, such as HEK293 cells, that are genetically engineered to stably express the human CB1 or CB2 receptors. google.com By incubating these membranes with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) and varying concentrations of the test compound, the concentration at which the test compound inhibits 50% of the specific binding of the radioligand (IC₅₀) can be determined. This IC₅₀ value is then used to calculate the binding affinity (Ki) of the compound for the receptor.

Table 2: Example of Radioligand Binding Assay Parameters

Parameter Description
Receptor Source Membranes from HEK293 cells stably expressing human CB1 or CB2 receptors
Radioligand [³H]CP-55,940 or other suitable high-affinity ligand
Assay Buffer Tris-HCl buffer containing BSA and MgCl₂
Incubation Specific time and temperature (e.g., 90 minutes at 30°C)
Detection Method Scintillation counting to measure radioactivity
Data Analysis Calculation of IC₅₀ and Ki values

Functional Assays (e.g., cAMP Accumulation Inhibition, Enzymatic Activity Assays)

Functional assays are essential for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. These assays measure the biological response elicited by the compound upon binding to its target.

For G protein-coupled receptors (GPCRs) like the adenosine receptors and cannabinoid receptors, one of the most common functional assays is the measurement of cyclic adenosine monophosphate (cAMP) accumulation. Many GPCRs, when activated, modulate the activity of adenylyl cyclase, the enzyme responsible for producing cAMP. For example, adenosine A2A and A2B receptors are Gs-coupled, and their activation stimulates cAMP production. Antagonists of these receptors will block the agonist-induced increase in cAMP levels. Assays measuring cAMP levels are therefore used to determine the functional potency of this compound derivatives as adenosine receptor antagonists.

In addition to receptor-mediated functional assays, enzymatic activity assays are employed when the target of the compound is an enzyme. For instance, if derivatives of this compound were to be investigated as kinase inhibitors, enzymatic assays would be used to measure the ability of the compounds to inhibit the phosphorylation of a substrate by the target kinase. These assays are crucial for determining the potency and selectivity of enzyme inhibitors.

Cell-Based Assays (e.g., Cytotoxicity, Cell Proliferation, Cell Migration Inhibition, Cell Cycle Analysis)

Derivatives of the thiazolopyridine scaffold have been extensively evaluated in cell-based assays to determine their potential as therapeutic agents, particularly in oncology. These assays are crucial for understanding the cellular response to these compounds, including their effects on cell viability, growth, and motility.

Cytotoxicity and Antiproliferative Activity: A variety of thiazolopyridine derivatives have demonstrated significant antiproliferative effects across a wide range of human cancer cell lines. For instance, a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were identified as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). acs.org One compound from this series, compound 78 , exhibited a GI₅₀ (concentration for 50% inhibition of cell proliferation) value of 23 nM against the MV4-11 human leukemia cell line. acs.org Further optimization led to the discovery of compounds 58 and 69 , which also showed potent antiproliferative activities against a panel of cancer cells, including those of the breast, colon, ovary, pancreas, and prostate. nih.gov

Similarly, novel thiazolo[5,4-b]pyridine derivatives, isomers of the core scaffold, were developed as inhibitors of the c-KIT kinase. nih.gov The derivative 6r from this series was found to significantly suppress the proliferation of GIST-T1 (gastrointestinal stromal tumor) and HMC1.2 (human mast cell leukemia) cancer cells. nih.gov Notably, it showed 23.6-fold higher anti-proliferative activity on HMC1.2 cells compared to the established drug imatinib (B729). nih.gov Other studies have focused on thiazolo-pyridopyrimidines, which have also been screened for their cytotoxic effects against breast cancer cell lines, with some compounds showing promising IC₅₀ values. tbzmed.ac.ir

Cell Migration Inhibition: The metastatic potential of cancer cells is closely linked to their ability to migrate and invade surrounding tissues. The thiazolo[5,4-b]pyridine derivative 6r has been shown to not only block the proliferation of GIST-T1 cells but also to suppress their migration and invasion capabilities. nih.gov This suggests that beyond its cytotoxic effects, this class of compounds may also interfere with the cellular machinery responsible for metastasis.

Cell Cycle Analysis: To elucidate the mechanism behind their antiproliferative activity, cell cycle analysis has been performed on cells treated with thiazolopyridine derivatives. As potent CDK4/6 inhibitors, compounds like 58 and 69 are expected to mediate their effects by controlling the cell cycle. nih.gov CDK4 and CDK6 are key regulators that govern the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle. acs.orgtbzmed.ac.ir Inhibition of these kinases leads to a G1 phase cell cycle arrest. nih.gov Studies on the thiazolo[5,4-b]pyridine derivative 6r confirmed that its antiproliferative effects are mediated, in part, through the induction of cell cycle arrest and apoptosis. nih.gov

Compound/Derivative SeriesAssay TypeCell LineKey FindingReference
Compound 78 (4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine)Cell ProliferationMV4-11 (Leukemia)GI₅₀ = 23 nM acs.org
Compounds 58 & 69 (N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines)Cell ProliferationLeukemia, Breast, Colon, Ovary, Pancreas, Prostate Cancer PanelsPotent antiproliferative activities nih.gov
Compound 6r (thiazolo[5,4-b]pyridine derivative)Cell ProliferationGIST-T1, HMC1.2Remarkably attenuates proliferation nih.gov
Compound 6r (thiazolo[5,4-b]pyridine derivative)Cell Migration & InvasionGIST-T1Notably suppresses migration and invasion nih.gov
Compound 6r (thiazolo[5,4-b]pyridine derivative)Cell Cycle & ApoptosisCancer CellsInduces apoptosis and cell cycle arrest nih.gov
Thiazolo-pyridopyrimidines (Compounds 4a, 4c)CytotoxicityBreast Cancer Cell LinesPromising IC₅₀ values tbzmed.ac.ir

Protein Binding Studies (e.g., Fluorescence-based binding titration, NMR mapping)

The pharmacological effects of this compound derivatives are contingent upon their direct interaction with specific protein targets. Protein binding studies are therefore essential to quantify the affinity and selectivity of these compounds for their intended biological receptors.

Many derivatives of this scaffold have been designed as protein kinase inhibitors. nih.gov The potency of these compounds is often determined through enzymatic assays that measure the inhibition of kinase activity, which is a direct consequence of binding. For example, a 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative, compound 78 , was found to be a highly potent inhibitor of CDK4 and CDK6, with Kᵢ (inhibition constant) values of 1 nM and 34 nM, respectively. acs.org The Kᵢ value is a measure of the binding affinity of the inhibitor to the enzyme; a lower Kᵢ indicates a stronger interaction.

Similarly, the thiazolo[5,4-b]pyridine derivative 6r was identified as a potent c-KIT inhibitor, demonstrating an IC₅₀ value of 4.77 μM against a drug-resistant c-KIT double mutant. nih.gov While these enzymatic assays indirectly confirm binding, more direct biophysical techniques are often employed to study the interaction.

Fluorescence-based techniques are commonly used to investigate the binding properties of small molecules to proteins. nih.gov Although detailed fluorescence-based binding titration studies for this compound derivatives are not extensively detailed in the provided literature, the intrinsic fluorescence properties of related heterocyclic systems, such as isothiazolo[5,4-b]pyridine derivatives, have been studied. nih.gov These studies, which examine properties like solvatochromism (the change in color of a chemical substance with the polarity of the solvent), form the basis for developing fluorescence-based binding assays where changes in the fluorescence signal upon protein binding can be used to determine binding constants. nih.gov While specific NMR mapping studies for this scaffold were not highlighted, this technique remains a powerful tool in drug discovery for mapping the binding site of a ligand on its protein target.

Compound/DerivativeProtein TargetAssay TypeKey Finding (Binding Affinity)Reference
Compound 78 (4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine)CDK4Enzymatic InhibitionKᵢ = 1 nM acs.org
Compound 78 (4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine)CDK6Enzymatic InhibitionKᵢ = 34 nM acs.org
Compound 6r (thiazolo[5,4-b]pyridine derivative)c-KIT (V560G/D816V double mutant)Enzymatic InhibitionIC₅₀ = 4.77 μM nih.gov

In Vivo Pharmacological Models (e.g., Carrageenan-Induced Paw Edema, Xenograft Models)

Following promising results in cell-based assays, lead compounds are advanced to in vivo models to assess their pharmacological activity and efficacy in a whole-organism context.

Xenograft Models: Xenograft models, where human cancer cells are implanted into immunocompromised animals, are a cornerstone of preclinical cancer drug evaluation. The in vivo anticancer activity of the orally bioavailable 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative, compound 83 , was assessed in a subcutaneous xenograft model using human MV4-11 MLL-AML cells in mice. acs.org This study provides critical evidence that the potent in vitro activity of this compound class translates into efficacy in a living model. acs.org

Carrageenan-Induced Paw Edema: The carrageenan-induced paw edema model in rodents is a widely used and validated assay for screening the acute anti-inflammatory activity of novel compounds. nih.govfrontiersin.org While many thiazolopyridine and related heterocyclic scaffolds have been investigated for a range of biological activities including anti-inflammatory potential, specific data for this compound in this model is not prevalent. nih.govresearchgate.net However, studies on the isomeric thiazolo[4,5-b]pyridines have been conducted. researchgate.net Evaluation of these derivatives in the carrageenan-induced rat paw edema model showed that some compounds exhibited strong anti-inflammatory action, with efficacy exceeding that of the standard nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. researchgate.net This suggests that the broader thiazolopyridine scaffold has potential for the development of anti-inflammatory agents.

Compound/Derivative SeriesIn Vivo ModelAnimalKey FindingReference
Compound 83 (4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine)Subcutaneous Human MV4-11 MLL-AML XenograftMouseDemonstrated in vivo anticancer activity upon oral administration. acs.org
Thiazolo[4,5-b]pyridine derivatives (Compounds 1, 2, 8)Carrageenan-Induced Paw EdemaRatShowed strong anti-inflammatory action, exceeding that of ibuprofen. researchgate.net

Pharmacokinetic (PK) Studies in Preclinical Models

Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). Understanding the PK profile of a drug candidate is critical for its development, as it determines the compound's bioavailability and dosing regimen.

Medicinal chemistry efforts in the development of this compound derivatives have focused on optimizing not just potency and selectivity, but also drug-like properties, including pharmacokinetics. Through structural modifications, researchers successfully developed compound 83 , a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative, which was found to be an orally bioavailable inhibitor. acs.org The designation of being "orally bioavailable" indicates that after oral administration, a sufficient concentration of the compound reaches the systemic circulation to exert its therapeutic effect, a key milestone in preclinical development. acs.org

While specific PK parameters such as Cₘₐₓ (maximum serum concentration), Tₘₐₓ (time to reach Cₘₐₓ), and half-life (t₁/₂) for this class of compounds are not extensively detailed in the reviewed literature, the successful identification of orally active candidates like compound 83 confirms that the this compound scaffold is amenable to optimization for favorable pharmacokinetic properties. acs.org

Future Directions and Emerging Perspectives in Thiazolo 4,5 C Pyridin 2 Amine Research

Lead Optimization and Advanced Drug Candidate Development

The journey from a promising hit compound to a clinical drug candidate is paved with meticulous lead optimization. For derivatives of thiazolo[4,5-c]pyridin-2-amine, this process involves iterative cycles of structural modification to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this endeavor, providing critical insights into how specific chemical modifications influence biological activity.

For instance, in the development of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors, replacing a phenyl ring with a pyridine (B92270) ring on a related 2-aminopyrimidine scaffold and incorporating ionizable groups led to highly potent and selective compounds. acs.org The amine group on the thiazolopyridine core is particularly important, as it can act as a hydrogen bond donor, enhancing interactions with protein targets, and can be a site for further derivatization to fine-tune pharmacological properties. vulcanchem.com

Key optimization strategies include:

Modification of Substituents: Introducing or altering substituents on both the thiazole (B1198619) and pyridine rings to explore interactions with different pockets of the target protein.

Improving Physicochemical Properties: Adjusting lipophilicity and solubility to optimize absorption, distribution, metabolism, and excretion (ADME) profiles for better oral bioavailability.

Enhancing Selectivity: Modifying the scaffold to minimize off-target effects, thereby reducing potential toxicity. For example, medicinal chemistry efforts have successfully identified N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives with excellent selectivity for CDK4/6 over other kinases like CDK1, CDK2, CDK7, and CDK9. acs.orgnih.gov

One successful optimization campaign resulted in a candidate molecule that demonstrated marked inhibition of tumor growth in a mouse xenograft model of acute myeloid leukemia, without observable toxicity, marking it as a candidate for clinical development. acs.org

Compound Series Target Key Optimization Insight Outcome
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivativesCDK4/6Replacement of a phenyl moiety with a pyridine ring and addition of ionizable groups. acs.orgHighly potent and selective inhibitors with oral bioavailability and in vivo efficacy. acs.org
Thiazolo[5,4-b]pyridine (B1319707) derivativesc-KITFunctionalization at the 6-position of the scaffold. nih.govIdentification of potent inhibitors against imatinib-resistant c-KIT mutants. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

While much focus has been on oncology targets like protein kinases, the inherent chemical versatility of the thiazolopyridine scaffold makes it a promising platform for developing agents against a wide array of biological targets. Thiazolopyridine derivatives have shown potential as inhibitors of the ErbB family of tyrosine kinases, antagonists for G-protein coupled receptors, and inhibitors of phosphodiesterase (PDE) III. researchgate.netresearchgate.net

Future research is expanding into several new domains:

Neurodegenerative Diseases: Kinases such as DYRK1A are implicated in conditions like Alzheimer's disease. The angular structure of related thiazole-fused quinazolines has proven effective for kinase inhibition, suggesting that the thiazolo[4,5-c]pyridine (B1315820) core could be adapted for these targets. mdpi.com

Inflammatory Diseases: Certain thiazolo[4,5-b]pyridin-2-one derivatives have demonstrated considerable anti-inflammatory effects, in some cases exceeding the activity of the standard drug Ibuprofen. biointerfaceresearch.com This opens avenues for developing novel non-steroidal anti-inflammatory drugs (NSAIDs).

Infectious Diseases: The scaffold is being investigated for its antimicrobial and antiviral properties. Thiazole-containing compounds have a long history as antibacterial agents, and new derivatives are being screened against various pathogens. researchgate.netnih.govmdpi.com

The exploration of these new therapeutic areas is often driven by screening campaigns against diverse target families and by identifying structural similarities to known ligands for other receptors.

Development of Advanced Synthetic Methodologies for Scaffold Diversification

The ability to generate a wide variety of derivatives is crucial for successful drug discovery. Consequently, the development of novel and efficient synthetic methods for the thiazolo[4,5-c]pyridine core and its analogues is a major focus of ongoing research. tandfonline.com

Modern synthetic strategies are moving beyond traditional methods to improve yield, efficiency, and the diversity of accessible compounds:

Microwave-Assisted Synthesis: This technique significantly accelerates reaction times and can improve yields for key cyclization steps in forming the thiazolopyridine backbone. dmed.org.uaresearchgate.netnih.gov

High-Pressure Synthesis: The use of Q-Tube reactors for pressurized reactions has enabled efficient cyclocondensation reactions for creating related thiazolo[4,5-c]pyridazine derivatives, a process noted for its high atom economy. nih.gov

Multi-Component Reactions: Cascade or domino reactions, where multiple bonds are formed in a single operation, offer a highly efficient route to complex, highly functionalized thiazolopyridine derivatives from simple starting materials. rsc.orgrsc.org This approach minimizes waste and purification steps.

Solid-Phase Synthesis: Adapting synthetic routes to solid-phase methodologies allows for the rapid generation of large libraries of thiazolo-pyrimidinone derivatives for high-throughput screening. mdpi.com

These advanced methods not only streamline the synthesis of known compounds but also enable the creation of novel, more complex architectures that were previously difficult to access, thereby expanding the chemical space available for drug discovery.

Synergistic Integration of Computational and Experimental Research Approaches

The integration of computational modeling with experimental synthesis and biological testing has become an indispensable tool in modern drug discovery. This synergy accelerates the design-make-test-analyze cycle, making the search for new drug candidates more efficient and rational.

In silico techniques play several key roles in this compound research:

Molecular Docking: These simulations predict how different derivatives bind to the active site of a target protein, such as a kinase. This helps in understanding the molecular basis of activity and in designing new compounds with improved binding affinity. dmed.org.uanih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are used to correlate the chemical structures of a series of compounds with their biological activities. This provides predictive models that can guide the design of more potent molecules. nih.gov

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. These models serve as templates for designing novel molecules with the desired activity. dmed.org.uaresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing deeper insights into the stability of the interaction and the conformational changes that may occur upon binding. nih.gov

These computational predictions are then validated through chemical synthesis and experimental biological assays. This iterative process, where computational insights guide experimental work and experimental results refine computational models, significantly enhances the efficiency of lead optimization and drug development. nih.gov

Role in Addressing Drug Resistance and Emerging Health Challenges

Drug resistance is a critical challenge in the treatment of both cancer and infectious diseases. The thiazolo[4,5-c]pyridine scaffold offers a promising platform for developing next-generation therapeutics designed to overcome these resistance mechanisms.

Overcoming Kinase Inhibitor Resistance: In oncology, resistance to targeted therapies like imatinib (B729) often arises from secondary mutations in the target kinase. Research has shown that novel thiazolo[5,4-b]pyridine derivatives can potently inhibit c-KIT mutants that are resistant to imatinib, such as the V560G/D816V double mutant. nih.gov This demonstrates the scaffold's potential to generate compounds that are effective against drug-resistant cancers.

Combating Antimicrobial Resistance: The thiazole ring is a component of many existing antimicrobial agents. nih.gov New derivatives of thiazolopyridines are being actively investigated for their activity against drug-resistant bacteria and fungi. researchgate.netresearchgate.net Some compounds have shown significant inhibitory effects against pathogens like Staphylococcus aureus and Candida albicans. researchgate.netresearchgate.net The potential for synergistic activity with existing antibiotics, such as amoxicillin, is also being explored to combat resistant strains like ESβL-producing Klebsiella pneumoniae. researchgate.net

Addressing Emerging Viral Threats: The broad biological activity of the scaffold suggests potential applications against emerging viral diseases. Certain related heterocyclic systems have shown broad-spectrum antiviral activity, providing a rationale for screening thiazolopyridine libraries against novel viral targets. researchgate.net

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Reactant of Route 1
Thiazolo[4,5-c]pyridin-2-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.